Cas no 95202-45-2 (1-benzyl-2-methyl-1H-indole-3-carbaldehyde)

1-Benzyl-2-methyl-1H-indole-3-carbaldehyde is a versatile indole derivative used in organic synthesis and pharmaceutical research. Its structure features a benzyl group at the 1-position and a formyl group at the 3-position, making it a valuable intermediate for constructing more complex heterocyclic compounds. The electron-rich indole core and reactive aldehyde functionality allow for selective modifications, including condensation, reduction, or nucleophilic addition reactions. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules due to its scaffold flexibility. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
1-benzyl-2-methyl-1H-indole-3-carbaldehyde structure
95202-45-2 structure
Product Name:1-benzyl-2-methyl-1H-indole-3-carbaldehyde
CAS No:95202-45-2
MF:C17H15NO
MW:249.307104349136
MDL:MFCD00433509
CID:880115
PubChem ID:2833210
Update Time:2025-08-04

1-benzyl-2-methyl-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-2-methyl-1H-indole-3-carbaldehyde
    • 1-benzyl-2-methyl-1H-indole-3-carbaldehyde(SALTDATA: FREE)
    • 1-benzyl-2-methylindole-3-carbaldehyde
    • ASISCHEM R42031
    • 1-benzyl-2-methyl-1H-indole-3-carboxaldehyde
    • 2-methyl-1-benzylindole-3-carbaldehyde
    • AKOS000100206
    • VS-07505
    • HMS2845F24
    • SMR000516893
    • MLS001207240
    • SCHEMBL10624841
    • DTXSID60385360
    • Z57355901
    • 1H-Indole-3-carboxaldehyde, 2-methyl-1-(phenylmethyl)-
    • CS-0241076
    • EN300-231293
    • CHEMBL1570618
    • MFCD00433509
    • 95202-45-2
    • BB 0217317
    • MDL: MFCD00433509
    • Inchi: 1S/C17H15NO/c1-13-16(12-19)15-9-5-6-10-17(15)18(13)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3
    • InChI Key: LFRXDIWPLQSKBS-UHFFFAOYSA-N
    • SMILES: O=CC1C2C=CC=CC=2N(CC2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 249.11500
  • Monoisotopic Mass: 249.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 452.5±33.0 °C at 760 mmHg
  • Flash Point: 227.5±25.4 °C
  • PSA: 22.00000
  • LogP: 3.81050
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

1-benzyl-2-methyl-1H-indole-3-carbaldehyde Security Information

1-benzyl-2-methyl-1H-indole-3-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-benzyl-2-methyl-1H-indole-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:95202-45-2)1-benzyl-2-methyl-1H-indole-3-carbaldehyde
Order Number:A1195845
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):1149.0
Email:sales@amadischem.com

Additional information on 1-benzyl-2-methyl-1H-indole-3-carbaldehyde

1-Benzyl-2-Methyl-1H-Indole-3-Carbaldehyde (CAS No. 95202-45-2): A Comprehensive Overview

The compound 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, identified by the CAS registry number 95202-45-2, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of indole derivatives, which have gained significant attention in the fields of organic chemistry, pharmacology, and materials science. The indole core, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, serves as a versatile scaffold for various functional groups. In this case, the indole is substituted with a benzyl group at position 1, a methyl group at position 2, and an aldehyde group at position 3. These substituents not only enhance the compound's chemical reactivity but also contribute to its potential in various synthetic and biological applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde through various routes. One notable approach involves the use of palladium-catalyzed coupling reactions, which allow for precise control over the substitution pattern on the indole ring. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These methods highlight the compound's accessibility and suitability for large-scale production or laboratory-scale synthesis.

The aldehyde group at position 3 of the indole ring makes 1-benzyl-2-methyl-1H-indole-3-carbaldehyde highly reactive towards nucleophilic addition reactions. This reactivity has been exploited in the development of novel synthetic strategies for complex molecules. For instance, the aldehyde can undergo condensation reactions with ketones or alcohols to form imines or hemiacetals, respectively. Such transformations are valuable in organic synthesis, particularly in the construction of bioactive molecules and natural product analogs.

In terms of biological activity, 1-benzyl-2-methyl-1H-indole-3-carbaldehyde has shown promise in preliminary studies as a potential lead compound for drug development. Indole derivatives are known for their ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. Recent research has focused on evaluating the compound's ability to inhibit key enzymes or receptors associated with these pathways. For example, studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.

Beyond its biological applications, 1-benzyl-2-methyl-1H-indole-3-carbaldehyde has also found utility in materials science. The compound's aromaticity and conjugated system make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a building block for π-conjugated polymers or small molecule semiconductors. Preliminary results suggest that this compound could contribute to the development of advanced materials with tailored electronic properties.

Another area of interest lies in the use of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde as an intermediate in the synthesis of more complex molecules. Its modular structure allows for easy functionalization at multiple positions on the indole ring. For example, substitution at position 1 (benzyl group) or position 3 (aldehyde group) can be readily achieved through standard organic transformations. This versatility makes it an invaluable tool in medicinal chemistry and combinatorial synthesis.

From a synthetic perspective, the methyl group at position 2 plays a crucial role in stabilizing the indole ring through steric effects. This stabilization enhances the compound's thermal stability and resistance to oxidation, making it suitable for use under harsh reaction conditions. Furthermore, the methyl group contributes to the molecule's lipophilicity, which is an important factor in drug design as it influences bioavailability and target binding affinity.

Recent studies have also explored the photophysical properties of 1-benzyl-2-methyl-1H-indole-3-carbaldehyde, revealing its potential as a fluorescent probe or sensor molecule. The compound exhibits strong fluorescence under UV light due to its extended conjugation system. By modifying substituents on the indole ring, researchers have demonstrated that its emission wavelength can be tuned for specific sensing applications.

In conclusion, 1-benzyl-2-methyl-1H-indole

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Amadis Chemical Company Limited
(CAS:95202-45-2)1-benzyl-2-methyl-1H-indole-3-carbaldehyde
A1195845
Purity:99%
Quantity:10g
Price ($):1149.0
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